molecular formula C16H16F2N4O B2871146 N-(2,6-difluorophenyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide CAS No. 2034604-53-8

N-(2,6-difluorophenyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide

Cat. No.: B2871146
CAS No.: 2034604-53-8
M. Wt: 318.328
InChI Key: FDFUVFSSOPITMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, the specific molecular structure analysis for this compound is not available in the retrieved resources .


Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the available resources .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and spectral data among others. The specific physical and chemical properties for this compound are not available in the retrieved resources .

Scientific Research Applications

Synthesis and Characterization

Novel Synthesis Techniques : Research has focused on developing new synthesis methods for fluorinated pyrazoles, which are crucial as medicinal chemistry building blocks. For instance, a synthetic strategy involving monofluorination followed by condensation with hydrazines demonstrates the interest in accessing diverse functionalized pyrazoles for further chemical exploration (Surmont et al., 2011).

Derivatives with Potential Biological Activities : The creation of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives showcases the chemical versatility and potential biological relevance of pyrazole-containing compounds. These derivatives have been synthesized and characterized for their in vitro cytotoxic activities, indicating their potential in therapeutic applications (Hassan et al., 2014).

Biological Activities

Antimicrobial Properties : Compounds synthesized from pyrazole precursors have shown notable antibacterial activities, demonstrating their potential as antimicrobial agents. This includes derivatives synthesized from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, which were evaluated against both Gram-positive and Gram-negative bacteria (Bildirici et al., 2007).

Antifungal Leads Targeting Succinate Dehydrogenase : The search for novel antifungal agents has led to the development of pyrazole-4-formylhydrazide derivatives bearing a diphenyl ether fragment. These compounds have shown significant antifungal effects against various pathogens, highlighting the potential of pyrazole derivatives in addressing fungal resistance (Wang et al., 2020).

Antiviral Activities : Benzamide-based 5-aminopyrazoles and their fused heterocycles have been synthesized, showing remarkable activity against avian influenza virus H5N1. This suggests the potential application of pyrazole derivatives in developing antiviral therapeutics (Hebishy et al., 2020).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, specific safety and hazard information for this compound is not available in the retrieved resources .

Future Directions

The future directions in the research and application of a compound depend on its potential uses and benefits. The specific future directions for this compound are not mentioned in the available resources .

Properties

IUPAC Name

N-(2,6-difluorophenyl)-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene-11-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N4O/c17-11-4-2-5-12(18)15(11)19-16(23)21-7-8-22-14(9-21)10-3-1-6-13(10)20-22/h2,4-5H,1,3,6-9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFUVFSSOPITMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3CN(CCN3N=C2C1)C(=O)NC4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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